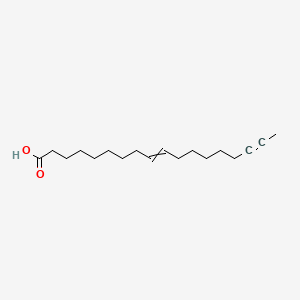
Cyanidin 3-O-galactoside
Vue d'ensemble
Description
Cyanidin 3-O-galactoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is particularly abundant in red-skinned or red-fleshed apples, hawthorn, bilberries, cranberries, chokeberries, and lingonberries . This compound is known for its vibrant color and numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanidin 3-O-galactoside is biosynthesized from cyanidin and uridine diphosphate galactose. The biosynthesis involves a series of reactions starting from phenylalanine, which undergoes deamination, hydroxylation, dehydration, condensation, cyclization, methylation, and glycosylation . The key enzyme involved in this process is galactosyltransferase, which utilizes uridine diphosphate galactose and cyanidin as substrates .
Industrial Production Methods: Industrial production of cyanidin 3-galactoside typically involves extraction from natural sources. Chokeberry is considered the most practical natural source for mass production due to its high content of this compound . Various extraction methods, including solvent extraction and preparative medium pressure liquid chromatography, are employed to isolate and purify cyanidin 3-galactoside .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanidin 3-O-galactoside undergoes several types of chemical reactions, including oxidation, reduction, and glycosylation .
Common Reagents and Conditions:
Glycosylation: This reaction involves the addition of sugar moieties to the cyanidin molecule, catalyzed by enzymes like galactosyltransferase.
Major Products: The major products formed from these reactions include various glycosylated and oxidized derivatives of cyanidin .
Applications De Recherche Scientifique
Cyanidin 3-O-galactoside has a wide range of scientific research applications:
Mécanisme D'action
Cyanidin 3-O-galactoside exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and enhances the body’s antioxidant defense systems.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Anticancer Activity: this compound induces apoptosis and cellular senescence in cancer cells by activating adenosine monophosphate-activated protein kinase and other signaling pathways.
Comparaison Avec Des Composés Similaires
Cyanidin 3-O-galactoside is part of a larger group of anthocyanins, which include:
- Cyanidin 3-glucoside
- Delphinidin 3-glucoside
- Pelargonidin 3-glucoside
- Peonidin 3-glucoside
- Petunidin 3-glucoside
- Malvidin 3-glucoside
Compared to these similar compounds, cyanidin 3-galactoside is unique due to its specific glycosylation pattern and its high abundance in certain fruits . This unique structure contributes to its distinct chemical properties and biological activities .
Propriétés
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWHWFONKJEUEF-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O11+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[7,11-Bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;hydron;iron(3+)](/img/structure/B1230461.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230465.png)



![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230473.png)
![5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1230474.png)
![N-butyl-2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]acetamide](/img/structure/B1230476.png)
![1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1230477.png)



